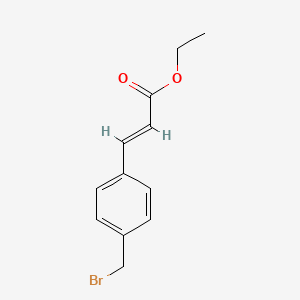

4-溴甲基肉桂酸乙酯

描述

Ethyl 4-bromomethylcinnamate is a chemical compound with the molecular formula C12H13BrO2 and a molecular weight of 269.13 . It is used in the preparation of cinnamamide derivative as 5α-reductase inhibitors . It is primarily used for research and development purposes and is not intended for medicinal, household, or other uses .

科学研究应用

1. 光化学和有机合成

4-溴甲基肉桂酸乙酯,肉桂酸的衍生物,广泛应用于光化学研究和有机合成中。例如,朱等人(1997 年)探索了 (Z)-α-氰基-β-溴甲基肉桂酸乙酯的热和光致还原,揭示了该化合物通过不同反应机制产生各种异构体和环丙烷衍生物的潜力。这样的发现对于理解有机化学中的反应途径非常重要 (Zhu et al., 1997)。

2. 聚合物化学

在聚合物化学中,肉桂酸乙酯的衍生物起着至关重要的作用。Sumida 和 Vogl(1981 年)描述了由 4-乙基苯甲酸合成的 4-乙烯基-α-氰基-β-苯基肉桂酸乙酯,展示了其在生产功能性聚合物方面的潜力。该研究强调了 Knoevenagel 缩合在合成过程中的重要性及其在为聚合创造新单体中的应用 (Sumida & Vogl, 1981)。

3. 光异构化研究

肉桂酸乙酯衍生物在光异构化研究中也至关重要。Horbury 等人(2017 年)研究了环己烷中阿魏酸乙酯(4-羟基-3-甲氧基肉桂酸乙酯)的光动力学,展示了有效的非辐射衰变和反式-顺式异构化。这项研究有助于理解阿魏酸乙酯作为防晒剂的作用,这是一个严重依赖光异构化原理的应用领域 (Horbury et al., 2017)。

4. 防晒和化妆品行业

肉桂酸乙酯衍生物广泛应用于防晒和化妆品行业。例如,Klinubol 等人(2007 年)对紫外线过滤剂的透皮渗透的研究强调了 2-乙基己基-4-甲氧基肉桂酸乙酯 (EHMC) 等化合物在保护皮肤免受紫外线辐射方面的意义。他们的研究表明,包括 EHMC 在内的不同紫外线过滤剂如何渗透皮肤,这对于开发有效且安全的防晒产品至关重要 (Klinubol et al., 2007)。

5. 抗氧化和抗炎应用

肉桂酸乙酯的衍生物在抗氧化和抗炎应用中也显示出前景。Umar 等人(2014 年)研究了从高良姜中分离出的对甲氧基肉桂酸乙酯的抗炎和抗血管生成作用。他们的研究结果揭示了其抑制促炎细胞因子和血管生成的潜力,表明其在治疗炎症和血管生成相关疾病方面的治疗潜力 (Umar et al., 2014)。

6. 自修复材料

肉桂酸乙酯衍生物的另一个引人入胜的应用是在自修复材料的开发中。Hu 等人(2015 年)将 4-氨基肉桂酸乙酯 (EA) 引入聚磷腈,通过可逆光化学 [2+2] 环加成创造了一种新型自修复弹性体。这项研究为开发具有自修复特性的先进材料开辟了道路,在各种工业应用中很有用 (Hu et al., 2015)。

作用机制

Target of Action

Ethyl 4-bromomethylcinnamate is a chemical compound used in the preparation of cinnamamide derivatives as 5α-reductase inhibitors . 5α-reductase is an enzyme that converts testosterone into dihydrotestosterone (DHT), a more potent androgen. Inhibiting this enzyme can help to reduce the levels of DHT, which is often beneficial in conditions such as benign prostatic hyperplasia and androgenetic alopecia.

Mode of Action

It is known that cinnamates and cinnamides can interact with theergosterol present in the fungal plasmatic membrane and with the cell wall This interaction can disrupt the integrity of the fungal cell membrane, leading to cell death

Biochemical Pathways

The cinnamate/monolignol pathway is a key biochemical pathway affected by Ethyl 4-bromomethylcinnamate. This pathway provides precursors for various phenylpropanoid compounds including lignins, lignans, neolignans, p-hydroxycinnamate esters, coumarins, suberins, flavonoids, stilbenes, and more . The inhibition of 5α-reductase by Ethyl 4-bromomethylcinnamate can affect the production of these compounds, potentially leading to various downstream effects.

Action Environment

The action, efficacy, and stability of Ethyl 4-bromomethylcinnamate can be influenced by various environmental factors. For instance, the compound’s solubility in organic solvents such as ether and dichloromethane suggests that its action could be affected by the lipid composition of the target cells. Additionally, the compound’s stability could be influenced by factors such as temperature, pH, and the presence of oxidizing agents .

安全和危害

生化分析

Biochemical Properties

The biochemical role of Ethyl 4-Bromomethylcinnamate is primarily as a precursor in the synthesis of cinnamamide derivatives, which are known to inhibit the enzyme 5α-reductase

Cellular Effects

As a 5α-reductase inhibitor, it may influence cell function by altering the metabolism of certain hormones within the cell

Molecular Mechanism

The molecular mechanism of Ethyl 4-Bromomethylcinnamate involves its role as a precursor in the synthesis of cinnamamide derivatives, which inhibit the enzyme 5α-reductase . This enzyme is involved in the metabolic conversion of testosterone into dihydrotestosterone, a more potent androgen. By inhibiting this enzyme, Ethyl 4-Bromomethylcinnamate may influence gene expression and cellular functions related to androgen signaling.

Metabolic Pathways

Ethyl 4-Bromomethylcinnamate is involved in the synthesis of cinnamamide derivatives, which are part of the broader phenylpropanoid pathway . This pathway is central to plant secondary metabolism and provides precursors for various compounds including lignins, lignans, and flavonoids .

属性

IUPAC Name |

ethyl (E)-3-[4-(bromomethyl)phenyl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO2/c1-2-15-12(14)8-7-10-3-5-11(9-13)6-4-10/h3-8H,2,9H2,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIRVAUOPXCOSFU-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=C(C=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=C(C=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

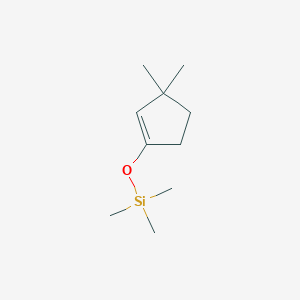

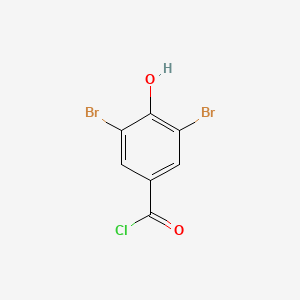

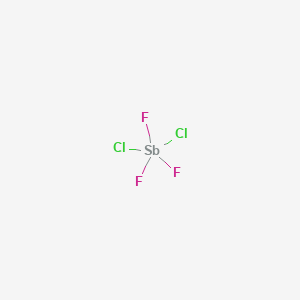

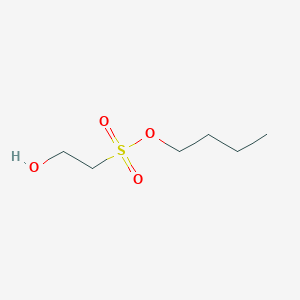

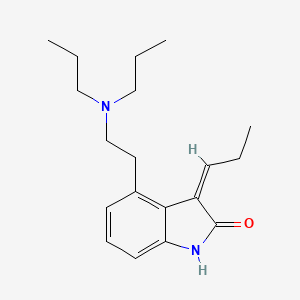

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-Aminopyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium chloride](/img/structure/B3331063.png)

![ethyl (E)-3-[4-(imidazol-1-ylmethyl)phenyl]acrylate](/img/structure/B3331150.png)